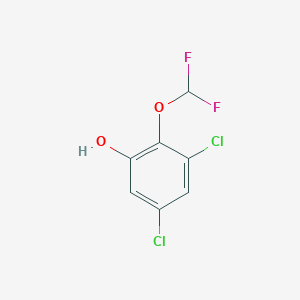

3,5-Dichloro-2-(difluoromethoxy)phenol

Description

3,5-Dichloro-2-(difluoromethoxy)phenol is a halogenated phenolic compound characterized by two chlorine atoms at the 3- and 5-positions of the benzene ring and a difluoromethoxy group (-OCF₂H) at the 2-position. For example, methyl and ethyl esters of 3,5-dichloro-2-(difluoromethoxy)phenylacetic acid (CAS 1804885-18-4 and 1807178-53-5) are high-purity intermediates used in pharmaceutical synthesis . The phenol derivative itself is likely a precursor for agrochemicals or bioactive molecules, given the prevalence of halogenated phenols in herbicides and antimicrobial agents .

Properties

IUPAC Name |

3,5-dichloro-2-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O2/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCBODLOZACQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethoxy)phenol typically involves the reaction of 3,5-dichlorophenol with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the difluoromethoxy group.

Industrial Production Methods

Industrial production of 3,5-Dichloro-2-(difluoromethoxy)phenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride.

Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Corresponding substituted phenols.

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)phenol is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to alterations in biological pathways and physiological effects .

Comparison with Similar Compounds

Comparative Data Table

*Calculated based on analogous derivatives.

Key Research Findings

- Electron-Withdrawing Effects: The difluoromethoxy group (-OCF₂H) in 3,5-dichloro-2-(difluoromethoxy)phenol enhances acidity (pKa ~8–9) compared to methoxy analogs (pKa ~10), facilitating deprotonation in biological environments .

- Bioactivity Trends : Chlorine atoms at 3- and 5-positions improve antimicrobial activity but increase hepatotoxicity risks, as seen in benzimidazole herbicides .

- Synthetic Utility: Ester derivatives (e.g., methyl/ethyl phenylacetates) are prioritized in drug synthesis due to improved solubility and stability over the parent phenol .

Biological Activity

3,5-Dichloro-2-(difluoromethoxy)phenol, also known as diflufenican, is a compound that has garnered attention in both agricultural and medicinal research due to its biological activity. This compound is primarily recognized for its application as a herbicide, effective in controlling broadleaf weeds. Its unique chemical structure contributes to its potency and selectivity, making it a subject of interest in various scientific studies.

Chemical Structure and Properties

The chemical formula of 3,5-Dichloro-2-(difluoromethoxy)phenol is CHClFO, featuring a phenolic ring substituted with two chlorine atoms and a difluoromethoxy group. The presence of these substituents significantly influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 233.05 g/mol |

| Boiling Point | 200-202 °C |

| Solubility | Soluble in organic solvents |

| pH | Neutral (approximately 7) |

The primary mechanism of action for 3,5-Dichloro-2-(difluoromethoxy)phenol as a herbicide involves the inhibition of specific enzymes critical for plant growth. It disrupts the biosynthesis of chlorophyll and other essential compounds, leading to the death of target plants. Additionally, studies suggest that the difluoromethoxy group enhances its binding affinity to target enzymes, increasing its efficacy.

Antifungal Activity

Recent research has indicated that this compound exhibits antifungal properties. In particular, studies have shown that derivatives of this compound can effectively inhibit the growth of various fungal strains at low concentrations. For example, compounds similar in structure have demonstrated minimum inhibitory concentrations (MIC) as low as 0.06 μg/mL against certain fungi .

Table 2: Antifungal Activity Comparison

| Compound | MIC (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| 3,5-Dichloro-2-(difluoromethoxy)phenol | 0.06 | >100 |

| Related Compound A | 0.25 | >50 |

| Related Compound B | 0.50 | >80 |

Study on Herbicidal Efficacy

A comprehensive study evaluated the herbicidal efficacy of 3,5-Dichloro-2-(difluoromethoxy)phenol against various weed species. The results indicated that the compound effectively controlled weed populations with a significant reduction in biomass observed within weeks of application.

Study on Antifungal Properties

In another study focusing on antifungal activity, researchers tested the compound against Candida neoformans. The results showed complete eradication of fungal cells at concentrations as low as 0.25 μg/mL within six hours of treatment . This highlights its potential utility in treating fungal infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.